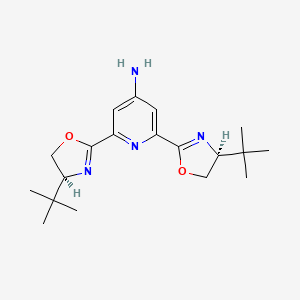![molecular formula C9H7BrN2O B12871272 1-(6-Bromo-1H-pyrrolo[3,2-c]pyridin-1-yl)ethanone](/img/structure/B12871272.png)
1-(6-Bromo-1H-pyrrolo[3,2-c]pyridin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Bromo-1H-pyrrolo[3,2-c]pyridin-1-yl)ethanone is a heterocyclic compound that features a pyrrolopyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Métodos De Preparación
The synthesis of 1-(6-Bromo-1H-pyrrolo[3,2-c]pyridin-1-yl)ethanone typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-bromo-5-iodopyridine with acyl (bromo)acetylenes to form the pyrrolopyridine core, followed by substitution at the N-1 position with a tert-butylcarbonate group . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-(6-Bromo-1H-pyrrolo[3,2-c]pyridin-1-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Cyclization: It can undergo intramolecular cyclization to form more complex structures.
Common reagents used in these reactions include bases like Cs2CO3 and solvents like DMSO . Major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(6-Bromo-1H-pyrrolo[3,2-c]pyridin-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(6-Bromo-1H-pyrrolo[3,2-c]pyridin-1-yl)ethanone involves its interaction with specific molecular targets. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival . By inhibiting these receptors, the compound can induce apoptosis in cancer cells and inhibit their migration and invasion.
Comparación Con Compuestos Similares
1-(6-Bromo-1H-pyrrolo[3,2-c]pyridin-1-yl)ethanone can be compared with other pyrrolopyridine derivatives, such as:
1H-Pyrazolo[3,4-b]pyridines: These compounds also exhibit significant biological activities and are used in medicinal chemistry.
Pyrrolopyrazine Derivatives: Known for their antimicrobial and kinase inhibitory activities.
The uniqueness of this compound lies in its specific substitution pattern and its potent activity against FGFRs, making it a valuable compound in cancer research.
Propiedades
Fórmula molecular |
C9H7BrN2O |
|---|---|
Peso molecular |
239.07 g/mol |
Nombre IUPAC |
1-(6-bromopyrrolo[3,2-c]pyridin-1-yl)ethanone |
InChI |
InChI=1S/C9H7BrN2O/c1-6(13)12-3-2-7-5-11-9(10)4-8(7)12/h2-5H,1H3 |
Clave InChI |
RCUCMMUDEQILFQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1C=CC2=CN=C(C=C21)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


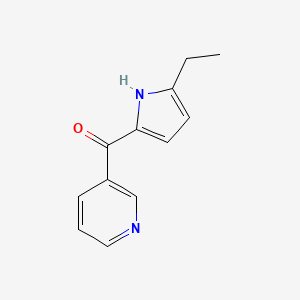
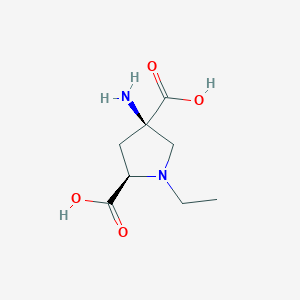
![Octahydrocyclopenta[c]pyrrole-5-carbonitrile](/img/structure/B12871210.png)
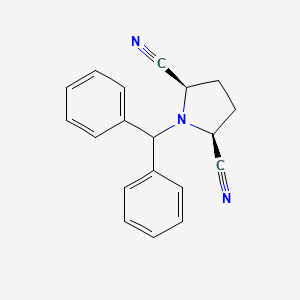
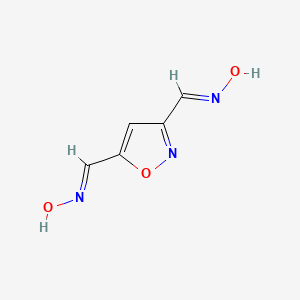
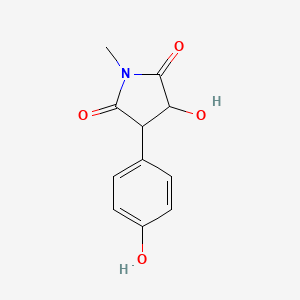
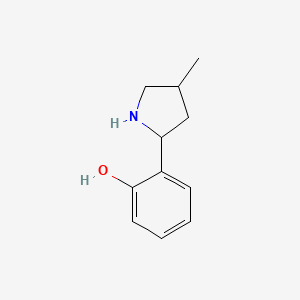
![(1R)-6-(Dimethylamino)-6'-(Diphenylphosphino)-[1,1'-biphenyl]-2,2'-diol](/img/structure/B12871253.png)
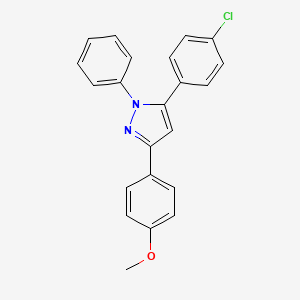
![3-Methyl-1H-pyrrolo[1,2-a]imidazole](/img/structure/B12871260.png)
![1,3-Dimethyl-6,7-diphenyl-1h-pyrrolo[2,3-d]pyrimidine-2,4(3h,7h)-dione](/img/structure/B12871263.png)
![2-Bromo-5-(chloromethyl)benzo[d]oxazole](/img/structure/B12871279.png)
![dicyclohexyl-[[(4R,5R)-5-(dicyclohexylphosphanylmethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]phosphane](/img/structure/B12871286.png)
